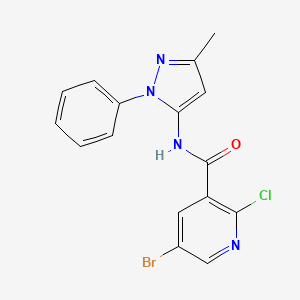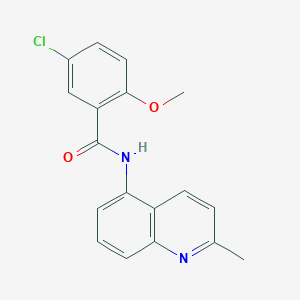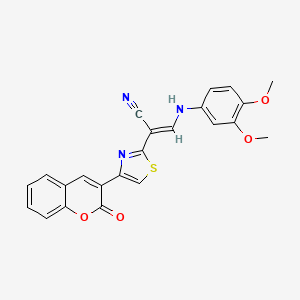
1-Bromo-2,4-difluoro-3-(trifluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 1-Bromo-2,4-difluoro-3-(trifluoromethoxy)benzene is a halogenated aromatic molecule that contains bromine, fluorine, and a trifluoromethoxy group attached to a benzene ring. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related brominated and fluorinated benzene derivatives, which can be useful in understanding the reactivity and properties of such compounds.
Synthesis Analysis
The synthesis of brominated benzene derivatives often involves palladium-catalyzed cross-coupling reactions, as seen in the preparation of ethynylferrocene compounds from 1,3,5-tribromobenzene . Similarly, cobalt-catalyzed synthesis has been employed for the construction of complex benzene structures, such as in the formation of tris(benzocyclobutadieno)benzene from hexaethynylbenzene . These methods highlight the versatility of transition metal-catalyzed reactions in the synthesis of halogenated aromatic compounds.
Molecular Structure Analysis
X-ray crystallography is a powerful tool for determining the molecular structure of brominated benzenes. The crystal structures of various bromo- and bromomethyl-substituted benzenes have been analyzed, revealing interactions such as C–H···Br, C–Br···Br, and C–Br···π, which contribute to the stability and packing of these molecules in the solid state . The dihedral angles between benzene rings and the presence of intramolecular hydrogen bonds can significantly influence the overall molecular geometry, as seen in the structure of (E)-2-[3-(Trifluoromethyl)phenyliminomethyl]benzene-1,4-diol .
Chemical Reactions Analysis
Brominated benzene derivatives can undergo various chemical reactions, including nucleophilic substitutions and eliminations. For instance, 1-bromo-2-(trifluoromethoxy)benzene can be treated with lithium diisopropylamide to generate phenyllithium intermediates, which can then undergo further transformations such as [4+2] cycloadditions with furan . The reactivity of these intermediates can lead to the formation of naphthalene derivatives and other complex structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzene derivatives are influenced by the nature and position of substituents on the benzene ring. For example, the introduction of trifluoromethyl groups can enhance the reactivity and stability of organometallic intermediates derived from 1-bromo-3,5-bis(trifluoromethyl)benzene . The fluorescence properties of brominated benzenes can also be of interest, as demonstrated by the solid-state and solution fluorescence of 1-Bromo-4-(2,2-diphenylvinyl)benzene, which exhibits aggregation-induced emission characteristics .
Scientific Research Applications
Organic Synthesis and Intermediates
1-Bromo-2,4-difluoro-3-(trifluoromethoxy)benzene serves as a precursor in organic synthesis, particularly in the formation of various phenyllithium intermediates. For example, it is used in generating phenyllithium intermediates through bromine-lithium exchange reactions. These intermediates are crucial for accessing a range of organofluorine compounds, showcasing its versatility in organic synthesis (Castagnetti & Schlosser, 2001).
Spectroscopic Studies
This compound is also valuable in spectroscopic studies. It is utilized in the investigation of vibrational and electronic absorption spectra, particularly in understanding the behavior of trisubstituted benzenes under various conditions (Aralakkanavar, Rao, Katti, & Shashidhar, 1991).
Chemical Reactions and Modifications
The compound plays a role in studying chemical reactions and modifications, such as halogenation processes. It is used to observe the effects and outcomes of introducing different halogen groups into the molecular structure, which is essential in the field of fluorine chemistry (Herkes, 1977).
Molecular Structure Analysis
1-Bromo-2,4-difluoro-3-(trifluoromethoxy)benzene is instrumental in molecular structure analysis. It's used in crystal structure determinations to understand molecular interactions, such as hydrogen bonding and halogen interactions in benzene derivatives (Jones, Kuś, & Dix, 2012).
Safety And Hazards
The compound “1-Bromo-2,4-difluoro-3-(trifluoromethoxy)benzene” may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves, and avoiding breathing dust/fume/gas/mist/vapors/spray .
properties
IUPAC Name |
1-bromo-2,4-difluoro-3-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF5O/c8-3-1-2-4(9)6(5(3)10)14-7(11,12)13/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVASDORAKSUSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)OC(F)(F)F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2,4-difluoro-3-(trifluoromethoxy)benzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

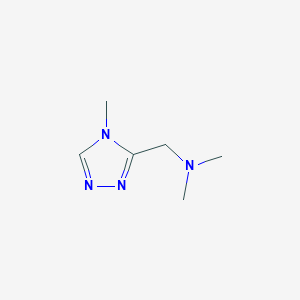
![2-{[6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3009776.png)
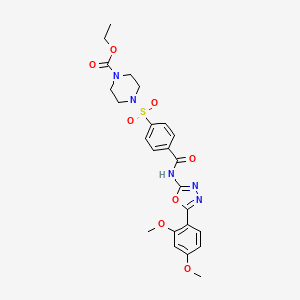

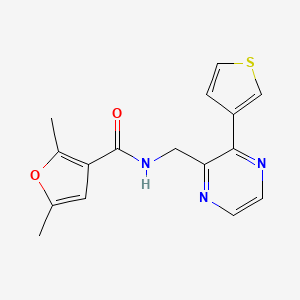
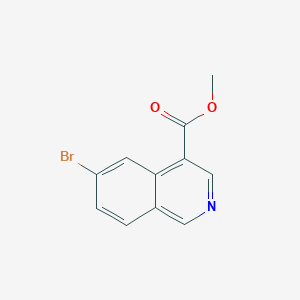
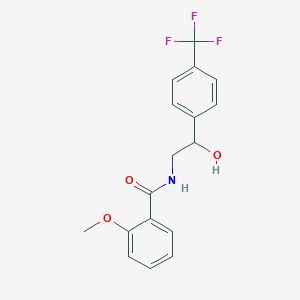

![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(propan-2-yl)acetamide](/img/structure/B3009792.png)
![3-[2-(Difluoromethoxy)-3-fluorophenyl]-5-methylaniline](/img/structure/B3009793.png)
